
Ethyl hexanoate-d11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl hexanoate-d11 is a deuterated compound with the molecular formula C8H5D11O2 and a molecular weight of 155.2792 . It is an isotopologue of ethyl hexanoate, where hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl hexanoate-d11 can be synthesized through the esterification of hexanoic acid with ethanol-d11. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysis. Enzymatic synthesis using lipases in a solvent-free system has been optimized to achieve high yields. The process parameters, such as temperature, enzyme dose, molar ratio of acid to alcohol, and agitation speed, are carefully controlled to maximize conversion rates .
化学反応の分析
Types of Reactions: Ethyl hexanoate-d11 undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into carboxylic acids and alcohols in the presence of water and an acid or base catalyst.
Transesterification: Exchange of the alkoxy group of an ester with another alcohol.
Common Reagents and Conditions:
Esterification: Requires an acid catalyst (e.g., sulfuric acid) and heat.
Hydrolysis: Requires water and an acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Transesterification: Requires an alcohol and a catalyst (e.g., sodium methoxide).
Major Products Formed:
Esterification: this compound.
Hydrolysis: Hexanoic acid and ethanol-d11.
Transesterification: New ester and alcohol.
科学的研究の応用
Ethyl hexanoate-d11 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Studied for its role in metabolic pathways and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of flavors and fragrances, particularly in the food and beverage industry.
作用機序
The mechanism of action of ethyl hexanoate-d11 involves its interaction with various molecular targets and pathways. In enzymatic reactions, it acts as a substrate for esterases and lipases, undergoing hydrolysis to produce hexanoic acid and ethanol-d11. The deuterium atoms in the compound can influence reaction kinetics and provide insights into reaction mechanisms through isotope effects .
類似化合物との比較
Ethyl hexanoate-d11 can be compared with other similar compounds, such as:
Ethyl hexanoate: The non-deuterated version with similar chemical properties but different isotopic composition.
Ethyl butyrate: A shorter-chain ester with a fruity aroma, used in flavorings and fragrances.
Ethyl octanoate: A longer-chain ester with a similar structure but different physical and chemical properties.
The uniqueness of this compound lies in its deuterium content, which makes it valuable for research applications that require isotopic labeling .
特性
分子式 |
C8H16O2 |
|---|---|
分子量 |
155.28 g/mol |
IUPAC名 |
ethyl 2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoate |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3/i1D3,3D2,5D2,6D2,7D2 |
InChIキー |
SHZIWNPUGXLXDT-LELBNVJRSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC |
正規SMILES |
CCCCCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


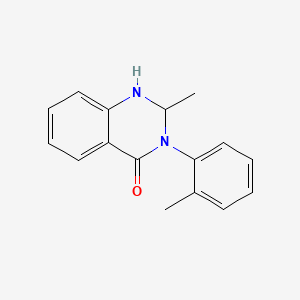
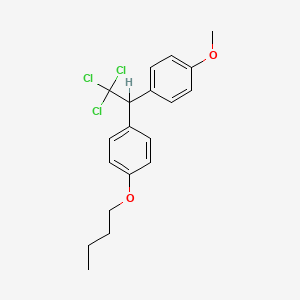
![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)
![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
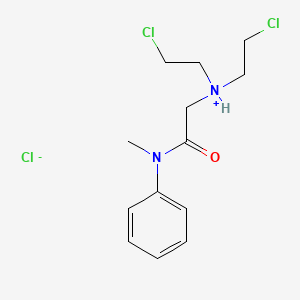
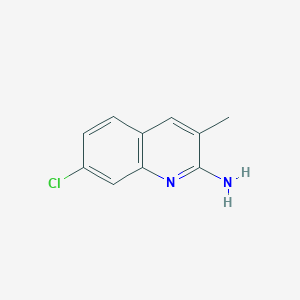
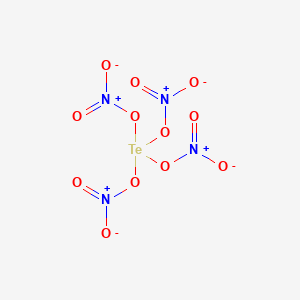
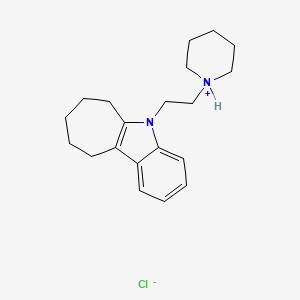
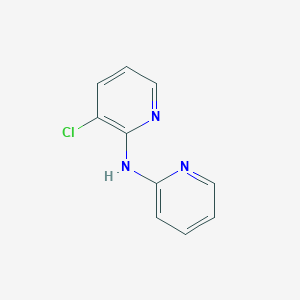
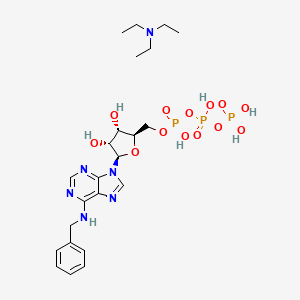
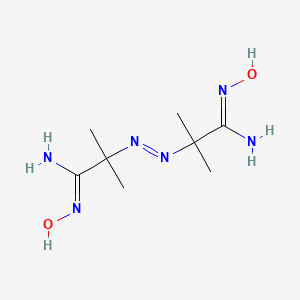

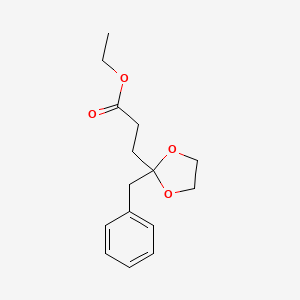
![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)
